2,3,4,6-Tetra-O-pivaloyl-alpha-D-glucopyranosyl bromide

Description

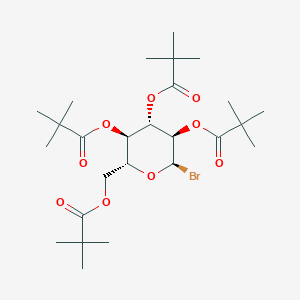

2,3,4,6-Tetra-O-pivaloyl-α-D-glucopyranosyl bromide (CAS: 81058-27-7) is a protected glycosyl bromide derivative used extensively in carbohydrate chemistry and pharmaceutical synthesis. Its molecular formula is C₂₆H₄₃BrO₉, with a molecular weight of 579.518 g/mol . The compound features four pivaloyl (2,2-dimethylpropanoyl) groups that protect hydroxyl positions on the glucose backbone, rendering it highly sterically hindered. This steric bulk is critical in directing glycosylation reactions toward desired products while suppressing side reactions like orthoester formation .

Properties

IUPAC Name |

[(2R,3R,4S,5R,6R)-6-bromo-3,4,5-tris(2,2-dimethylpropanoyloxy)oxan-2-yl]methyl 2,2-dimethylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H43BrO9/c1-23(2,3)19(28)32-13-14-15(34-20(29)24(4,5)6)16(35-21(30)25(7,8)9)17(18(27)33-14)36-22(31)26(10,11)12/h14-18H,13H2,1-12H3/t14-,15-,16+,17-,18+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSDBCYHGMPHOAL-SFFUCWETSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)OCC1C(C(C(C(O1)Br)OC(=O)C(C)(C)C)OC(=O)C(C)(C)C)OC(=O)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)C(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)Br)OC(=O)C(C)(C)C)OC(=O)C(C)(C)C)OC(=O)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H43BrO9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801020960 | |

| Record name | α-D-Glucopyranosyl bromide, 2,3,4,6-tetrakis(2,2-dimethylpropanoate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801020960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

579.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81058-27-7 | |

| Record name | α-D-Glucopyranosyl bromide, 2,3,4,6-tetrakis(2,2-dimethylpropanoate) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=81058-27-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3,4,6-Tetrakis-O-(2,2-dimethylpropanoyl)-alpha-D-glucopyranosyl bromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081058277 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | α-D-Glucopyranosyl bromide, 2,3,4,6-tetrakis(2,2-dimethylpropanoate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801020960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of 2,3,4,6-Tetra-O-pivaloyl-alpha-D-glucopyranosyl bromide typically involves the following steps :

Protection of Hydroxyl Groups: Alpha-D-glucopyranose is reacted with pivaloyl chloride in the presence of a base to protect the hydroxyl groups at positions 2, 3, 4, and 6, forming 2,3,4,6-Tetra-O-pivaloyl-alpha-D-glucopyranose.

Industrial Production Methods:

In industrial settings, the synthesis process is optimized to improve yield and efficiency. For example, the addition of a small amount of thionyl chloride during the protection step can reduce the amount of pivaloyl chloride required by half without affecting the yield . The overall yield of the two-step process is typically greater than 67% .

Chemical Reactions Analysis

Types of Reactions:

2,3,4,6-Tetra-O-pivaloyl-alpha-D-glucopyranosyl bromide primarily undergoes substitution reactions due to the presence of the bromine atom at the anomeric position .

Common Reagents and Conditions:

Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles such as azides, thiols, or amines under mild conditions.

Deprotection: The pivaloyl protecting groups can be removed using basic conditions, such as treatment with sodium methoxide in methanol.

Major Products Formed:

Glycosylated Derivatives: Substitution reactions with nucleophiles yield glycosylated derivatives, which are valuable intermediates in the synthesis of complex carbohydrates and glycosides.

Deprotected Glucopyranosyl Derivatives: Deprotection reactions yield alpha-D-glucopyranosyl derivatives, which can be further functionalized for various applications.

Scientific Research Applications

Synthesis and Glycosylation

The compound is primarily utilized as a glycosyl donor in the Koenigs-Knorr glycosylation method, which is known for its efficiency in forming glycosidic bonds. It exhibits a lower tendency to form orthoester side products compared to traditional glycosyl donors like acetobromoglucose, making it a preferred choice for synthesizing complex carbohydrates.

Key Applications:

- Synthesis of Glycosides :

- Intermediate for Pharmaceuticals :

- Glycosylation Reactions :

Summary of Glycosylation Reactions

Case Studies

-

Boronic Acid-Catalyzed Glycosylation :

In a study conducted by Shimada et al., the use of boronic acid as a catalyst significantly improved the yield of glycosylated products when utilizing this compound as a donor. The study highlighted the versatility of this compound in synthesizing various glycosides with high regioselectivity and yield . -

Synthesis of SGLT2 Inhibitors :

The compound has been identified as an intermediate in the synthesis pathways of SGLT2 inhibitors like Canagliflozin and Empagliflozin. Its role in these syntheses underscores its importance in pharmaceutical applications aimed at managing diabetes .

Mechanism of Action

The primary mechanism of action of 2,3,4,6-Tetra-O-pivaloyl-alpha-D-glucopyranosyl bromide is through its role as an intermediate in the synthesis of active pharmaceutical ingredients . For example, in the synthesis of Canagliflozin, it undergoes nucleophilic substitution reactions to form the final active compound . The molecular targets and pathways involved depend on the specific pharmaceutical compound being synthesized .

Comparison with Similar Compounds

Key Properties :

- Physical Form : White crystalline powder .

- Applications : Intermediate in synthesizing Dapagliflozin (a sodium-glucose cotransporter-2 inhibitor) and other glycosides .

- Reactivity : Activated by silver salts (e.g., Ag₂CO₃) for glycosidic bond formation .

Comparison with Structural Analogs

2,3,4,6-Tetra-O-acetyl-α-D-glucopyranosyl Bromide

2,3,4,6-Tetra-O-benzoyl-α-D-glucopyranosyl Bromide

- Molecular Formula : C₃₄H₂₇BrO₉; MW : 659.48 g/mol .

- Protecting Groups : Benzoyl (aromatic, moderately bulky).

- Reactivity : Higher thermal stability than acetyl derivatives; used in syntheses requiring harsh conditions (e.g., steviol glycosides) .

- Applications : Specialized glycosylations and polyether synthesis .

2,3,4,6-Tetra-O-benzyl-α-D-glucopyranosyl Bromide

- Molecular Formula : C₃₄H₃₅BrO₅; MW : 603.55 g/mol .

- Protecting Groups : Benzyl ethers (stable under acidic/basic conditions).

- Reactivity: Ether-protected derivatives require distinct deprotection strategies (e.g., hydrogenolysis) .

- Applications : Useful in multi-step syntheses where orthogonal protection is needed .

Comparative Analysis

Steric and Electronic Effects

Key Findings :

Physicochemical Properties

Biological Activity

2,3,4,6-Tetra-O-pivaloyl-alpha-D-glucopyranosyl bromide is a glycosyl donor compound with significant implications in organic synthesis and potential biological activities. This article explores its biochemical properties, mechanisms of action, and applications in research and medicine.

Chemical Structure and Properties

- Molecular Formula : C26H43BrO9

- Molecular Weight : 579.53 g/mol

- CAS Number : 81058-27-7

- Appearance : White to off-white solid

- Solubility : Sparingly soluble in chloroform; specific solubility data in water is not extensively documented.

This compound primarily functions as a glycosyl donor in glycosylation reactions. Its structure features four pivaloyl groups that enhance its reactivity by protecting hydroxyl groups on the glucopyranose unit. The compound's bromide group facilitates the formation of glycosidic bonds with various acceptors, making it valuable in synthesizing complex oligosaccharides and glycoconjugates.

Biological Activity

While direct biological activities of this compound are not extensively documented, it plays a crucial role in synthesizing biologically active compounds. For instance:

- SGLT2 Inhibition : The compound is involved in the synthesis of Canagliflozin, an SGLT2 inhibitor used for managing type 2 diabetes. This class of drugs works by inhibiting glucose reabsorption in the kidneys, leading to lower blood glucose levels.

- Antioxidant and Anti-inflammatory Effects : Derivatives synthesized from this compound have been reported to exhibit pharmacological properties such as antioxidant and anti-inflammatory effects. These activities are particularly noted in glucosylated monoterpenoids like rhodiolosides A and D.

Research Applications

The compound is widely utilized in various scientific fields:

- Organic Synthesis : It serves as a key intermediate for synthesizing oligosaccharides and glycoconjugates.

- Pharmaceutical Development : Its role in producing SGLT2 inhibitors highlights its importance in diabetes treatment.

- Biochemical Studies : The compound aids in studying carbohydrate chemistry and the synthesis of complex polysaccharides .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Type | Reactivity Profile | Use Case |

|---|---|---|---|

| This compound | Tetra-O-pivaloylated | Lower tendency for orthoester formation | Glycosylation reactions |

| 2,3,4,6-Tetra-O-benzoyl-alpha-D-glucopyranosyl bromide | Tetra-O-benzoylated | Higher solubility but similar reactivity | Glycosidic bond formation |

| Acetobromoglucose | Acetate protected | Higher tendency for orthoester side products | Traditional glycosylation donor |

| Per-O-acetyl-alpha-D-glucopyranosyl bromide | Acetate protected | Less steric hindrance | Glycosidic bond formation |

Case Studies

-

Synthesis of Glucosylated Monoterpenoids :

Research has demonstrated the successful use of this compound in synthesizing glucosylated derivatives that exhibit notable antioxidant properties. These compounds were evaluated for their potential therapeutic effects against oxidative stress-related diseases . -

Glycosylation Reactions :

In a study focusing on glycosylation methodologies, the compound was utilized to produce various oligosaccharides. The results indicated efficient glycosidic bond formation under optimized conditions, showcasing its utility as a glycosyl donor in complex carbohydrate synthesis .

Q & A

Basic Research Questions

Q. What synthetic strategies are optimal for preparing 2,3,4,6-Tetra-O-pivaloyl-α-D-glucopyranosyl bromide?

- The synthesis typically involves sequential protection of hydroxyl groups on glucose with pivaloyl (2,2-dimethylpropanoyl) groups, followed by bromination at the anomeric position. Key steps include:

- Using pivaloyl chloride under basic conditions (e.g., pyridine or DMAP) to achieve regioselective acylation .

- Bromination via HBr/acetic acid or treatment with bromine in the presence of a Lewis acid (e.g., BF₃·Et₂O) to generate the α-anomeric bromide .

- Purification via column chromatography (silica gel, hexane/ethyl acetate gradients) to isolate the product .

Q. How is the anomeric configuration (α/β) confirmed for this compound?

- NMR Spectroscopy : The coupling constant () in H NMR distinguishes α- (3–4 Hz) and β-anomers (7–8 Hz). For α-bromides, the axial C1-Br bond in the chair conformation results in a smaller .

- X-ray Crystallography : Resolves the 3D structure, confirming the conformation and anomeric bromide orientation .

Q. What challenges arise during purification, and how are they addressed?

- Byproduct Formation : Competing β-anomer or elimination products may form. These are minimized by controlling reaction temperature (0–25°C) and using anhydrous conditions .

- Chromatographic Separation : Silica gel chromatography with non-polar solvents (e.g., hexane/acetone) effectively resolves α/β anomers .

Advanced Research Questions

Q. How do steric effects from pivaloyl groups influence glycosylation reactivity?

- The bulky pivaloyl groups hinder nucleophilic attack at the anomeric center, reducing reaction rates. This necessitates:

- Activated Donors : Use of AgOTf or BF₃·Et₂O to stabilize oxocarbenium intermediates .

- High-Polarity Solvents : Dichloromethane or acetonitrile improves solubility and charge separation .

Q. What mechanistic insights explain transannular participation in reactions involving this compound?

- Sulfur Participation : In thio-analogues (e.g., 5-thioglucose derivatives), the ring sulfur atom can stabilize intermediates via transannular interactions, altering stereochemical outcomes. This is validated by NMR and computational studies .

- Pivaloyl Group Effects : The electron-withdrawing pivaloyl groups may polarize the glycosidic bond, accelerating bromide displacement while suppressing side reactions like hydrolysis .

Q. How is this compound applied in synthesizing complex glycoconjugates?

- Glycosyl Donor in Oligosaccharide Synthesis : It serves as a stable donor for constructing β-(1→3)-glucan analogues via Koenigs-Knorr conditions (e.g., Ag₂CO₃ catalysis) .

- Thioglycoside Preparation : Reacts with thiols (e.g., 4-cyanobenzenethiol) to form thioglycosides, which inhibit immune receptors like Dectin-1 .

- Conjugation Chemistry : The bromide can be displaced by amines or azides for bioconjugation, though pivaloyl deprotection (e.g., NaOMe/MeOH) is often required post-coupling .

Methodological Considerations

Q. What analytical techniques validate synthetic intermediates?

- TLC Monitoring : Hexane/acetone (3:7) or toluene/acetone (4:1) systems track reaction progress .

- Mass Spectrometry (HRMS) : Confirms molecular weight and isotopic patterns .

- Polarimetry : Monitors optical rotation to detect anomeric purity .

Q. How are competing side reactions (e.g., elimination or hydrolysis) mitigated?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.